5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3): Synthesis, Supramolecular Coordination, and Neuropharmacological Applications
5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3): Synthesis, Supramolecular Coordination, and Neuropharmacological Applications
Executive Summary
As a Senior Application Scientist operating at the intersection of synthetic methodology and supramolecular chemistry, I frequently encounter molecular scaffolds that serve dual purposes across disparate fields. 5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly specialized bis-pyridyl alkyne derivative[1]. Characterized by an ethynyl bridge linking two pyridine rings—one of which is functionalized with a strongly electron-withdrawing nitro group—this compound is a privileged structural motif.
This whitepaper provides an in-depth technical analysis of 5-nitro-2-(2-pyridinylethynyl)pyridine. We will explore its physicochemical profile, the mechanistic causality behind its palladium-catalyzed synthesis, its utility as a bridging metalloligand in coordination polymers, and its structural homology to known negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).
Physicochemical Profiling
Understanding the steric and electronic parameters of 5-nitro-2-(2-pyridinylethynyl)pyridine is critical for predicting its behavior in both catalytic cycles and biological systems. The ethynyl spacer enforces a rigid, linear geometry, while the nitro group introduces significant electronic asymmetry across the molecule.
| Property | Value |
| Chemical Name | 5-Nitro-2-(2-pyridinylethynyl)pyridine |
| CAS Number | 163085-40-3[1] |
| Molecular Formula | C₁₂H₇N₃O₂[2] |
| Molecular Weight | 225.20 g/mol [2] |
| Topological Polar Surface Area (TPSA) | 71.60 Ų[2] |
| LogP (Estimated) | 2.31[2] |
Synthetic Methodology: Mechanistic Rationale & Protocol
The construction of the C(sp²)-C(sp) bond in 5-nitro-2-(2-pyridinylethynyl)pyridine is best achieved via a Sonogashira cross-coupling reaction between 2-bromo-5-nitropyridine and 2-ethynylpyridine[3].
Causality in Experimental Design
The choice of starting materials and catalytic conditions is not arbitrary. The oxidative addition of the palladium(0) catalyst into the aryl halide bond is typically the rate-determining step in cross-coupling reactions. By utilizing 2-bromo-5-nitropyridine as the electrophile, the strongly electron-withdrawing nitro group at the 5-position significantly depletes the electron density of the pyridine ring[4]. This electronic deficiency accelerates the oxidative addition of the Pd(0) species into the C-Br bond, allowing the reaction to proceed under relatively mild conditions[4]. Copper(I) iodide is employed as a co-catalyst to generate a highly nucleophilic copper acetylide intermediate from 2-ethynylpyridine, which subsequently undergoes rapid transmetalation with the Pd(II) complex[3].
Sonogashira cross-coupling catalytic cycle for 5-nitro-2-(2-pyridinylethynyl)pyridine.
Step-by-Step Protocol: Sonogashira Coupling
Note: This is a self-validating protocol designed to minimize Glaser-Hay homocoupling impurities.
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Preparation: Flame-dry a Schlenk flask under an argon atmosphere.
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Reagent Loading: Add 2-bromo-5-nitropyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2.0 mol%), and Copper(I) iodide (CuI, 4.0 mol%)[3].
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Solvent System: Inject anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (TEA) in a 2:1 ratio. The TEA acts as both the base to deprotonate the terminal alkyne and a stabilizing ligand.
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Alkyne Addition: Slowly add 2-ethynylpyridine (1.05 equiv) dropwise via syringe. Crucial Step: Limiting the alkyne to a slight stoichiometric excess prevents the formation of unwanted diyne byproducts[3].
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Reaction: Stir the mixture at 40–50 °C for 4–6 hours. Monitor the consumption of the bromide via TLC or LC-MS.
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Workup: Quench with saturated aqueous NH₄Cl to remove copper salts. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.
Coordination Chemistry & Supramolecular Assemblies
Beyond organic synthesis, bis(2-pyridyl)acetylene derivatives are highly prized in inorganic chemistry as multitopic metalloligands[5].
Causality in Ligand Design
The ethynyl spacer in 5-nitro-2-(2-pyridinylethynyl)pyridine rigidly separates the two pyridine nitrogen donors. This geometric constraint prevents the nitrogens from chelating a single metal center in a bidentate fashion. Instead, the molecule is forced to act as a bridging ligand. When reacted with transition metals like Zn(II), Co(II), or Cu(II), these ligands drive the self-assembly of infinite 1D coordination polymers or complex 3D metal-organic frameworks (MOFs)[6]. The nitro group further modulates the basicity of one pyridine ring, allowing for the design of asymmetric, directional coordination networks.
Step-by-Step Protocol: Synthesis of 1D Coordination Polymers
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Solution Preparation: Dissolve 5-nitro-2-(2-pyridinylethynyl)pyridine (1.0 equiv) in a minimal volume of hot ethanol.
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Metal Salt Addition: In a separate vial, dissolve a transition metal salt (e.g., Cu(NO₃)₂ or ZnCl₂) (1.0 equiv) in ethanol[6].
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Layering/Mixing: Carefully layer the metal solution over the ligand solution in a narrow-bore tube to allow for slow diffusion, or mix them directly under continuous stirring for rapid precipitation.
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Crystallization: Allow the mixture to stand undisturbed at room temperature. The rigid bis-pyridyl core will bridge adjacent metal centers, forming crystalline coordination polymers[6].
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Isolation: Filter the resulting crystals, wash with cold ethanol, and dry under vacuum for X-ray crystallographic analysis.
Neuropharmacological Relevance (mGluR5 Modulation)
In the realm of neuropharmacology, the 2-(phenylethynyl)pyridine core is synonymous with MPEP , a prototypical negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
5-Nitro-2-(2-pyridinylethynyl)pyridine represents a structural evolution of this scaffold. By replacing the phenyl ring of MPEP with a second pyridine and introducing a nitro group, the molecule's hydrogen-bonding capacity and dipole moment are drastically altered. This structural tuning is frequently utilized by medicinal chemists to shift the binding affinity within the transmembrane allosteric pocket of mGluR5, potentially improving metabolic stability or serving as a precursor for radiolabeled PET tracers (e.g., via nucleophilic aromatic substitution of the nitro group with [¹⁸F]fluoride).
Allosteric modulation of the mGluR5 signaling pathway by bis-pyridyl alkynes.
Conclusion
5-Nitro-2-(2-pyridinylethynyl)pyridine (CAS 163085-40-3) is a highly versatile chemical entity. Its synthesis relies on the precise electronic tuning of the Sonogashira coupling, driven by the electron-withdrawing nitro group. Once synthesized, its rigid, linear bis-pyridyl architecture makes it an invaluable building block for both supramolecular coordination polymers and advanced neuropharmacological agents targeting mGluR5.
References
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- Huaxuejia. "cas号: 163085-40-3 ,名称: 5-nitro-2-(2-pyridinylethynyl". huaxuejia.cn.
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- ResearchGate. "Transition metal compounds of 1,2-bis(2-pyridyl)ethyne". Inorganica Chimica Acta.
- Royal Society of Chemistry. "Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1". rsc.org.
- Royal Society of Chemistry. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions". Chemical Science.
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